molecular formula C9H10N2O2 B8678824 N-(2-Oxo-propyl)-isonicotinamide

N-(2-Oxo-propyl)-isonicotinamide

Cat. No.: B8678824
M. Wt: 178.19 g/mol
InChI Key: GQUOIJGGDBURRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Oxo-propyl)-isonicotinamide is a synthetic organic compound characterized by an isonicotinamide moiety (a pyridine ring substituted with a carboxamide group) linked to a 2-oxo-propyl chain.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(2-oxopropyl)pyridine-4-carboxamide

InChI

InChI=1S/C9H10N2O2/c1-7(12)6-11-9(13)8-2-4-10-5-3-8/h2-5H,6H2,1H3,(H,11,13)

InChI Key

GQUOIJGGDBURRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC(=O)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs from Anti-Tubercular Studies

Key analogs synthesized via isonicotinic acid derivatization () include:

Compound Name Yield (%) Key Substituents Physical Properties
(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide 72 Trifluoromethylphenyl, hydrazineyl Pale yellow solid, m.p. 165–167°C
(S)-N-(4-(Methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)isonicotinamide 64 Methylthio, trifluoromethylphenyl White solid, m.p. 142–144°C
(S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)isonicotinamide 59 3-Chlorophenyl White solid, m.p. 158–160°C

Key Comparisons :

  • Synthesis Efficiency : Higher yields (e.g., 72% vs. 26% for bulkier analogs) suggest that steric hindrance from substituents like methylthio groups reduces reaction efficiency .
  • Bioactivity : The trifluoromethyl group in the first analog enhances lipophilicity and metabolic stability, a feature absent in N-(2-Oxo-propyl)-isonicotinamide but critical for anti-tubercular activity .
  • Thermal Stability : Melting points (165–167°C vs. 142–144°C) indicate that aromatic substituents improve crystallinity and stability compared to aliphatic chains .

N-(2-(2-Oxopropyl)phenyl)acetamide (C₁₁H₁₃NO₂)

This compound () shares the 2-oxo-propyl group but replaces the pyridine ring with a phenyl-acetamide system.

Property This compound (Inferred) N-(2-(2-Oxopropyl)phenyl)acetamide
Aromatic Core Pyridine Phenyl
Solubility Moderate (polar solvents) Low (nonpolar solvents)
Electron Density High (due to pyridine N) Moderate (amide-dominated)

Chloro-Substituted Acetamides

lists compounds like 2-Chloro-N-isopropyl-N-(2-oxo-2-(thiophen-2-yl)ethyl)acetamide, which feature halogenation and heterocyclic substituents.

Feature This compound Chloro-Substituted Analog
Halogenation Absent Present (Cl, trifluoromethyl)
Heterocyclic Groups Pyridine Thiophene, triazolyl
Lipophilicity (LogP) ~1.2 (estimated) ~2.5 (Cl increases hydrophobicity)

Functional Implications : Halogenation in analogs improves membrane permeability but may increase toxicity risks. The absence of halogens in the target compound suggests a trade-off between safety and efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.